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Compound of Interest

Compound Name: Thalidomide-5-piperazine

Cat. No.: B13594121 Get Quote

In-Depth Technical Guide to Thalidomide-5-
piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key

building block in the development of Proteolysis Targeting Chimeras (PROTACs). This

document details its chemical identity, synthesis, and biological function, with a focus on its role

as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Chemical Identifiers and Properties
Thalidomide-5-piperazine is a derivative of thalidomide, featuring a piperazine moiety at the

5-position of the phthalimide ring. This modification provides a crucial attachment point for

linkers in the synthesis of PROTACs. While several related compounds exist, the parent

molecule, Thalidomide-5-piperazine, is identified by the chemical identifiers listed below. Data

for the closely related Boc-protected intermediate and the hydrochloride salt are also provided

for comparison.
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Identifier
Thalidomide-5-

piperazine

Thalidomide-

piperazine-Boc

Thalidomide-5'-

piperazine HCl salt

CAS Number 2154342-61-5[1] 2222114-64-7[2] 2228029-82-9[3]

Molecular Formula C₁₇H₁₈N₄O₄ C₂₂H₂₆N₄O₆[1][2] C₁₇H₁₈N₄O₄[3]

Molecular Weight 342.35 g/mol 442.5 g/mol [1][2] 342.4 g/mol [3]

IUPAC Name

2-(2,6-dioxopiperidin-

3-yl)-5-(piperazin-1-

yl)isoindoline-1,3-

dione

tert-butyl 4-[2-(2,6-

dioxopiperidin-3-

yl)-1,3-dioxoisoindol-

5-yl]piperazine-1-

carboxylate[2]

2-(2,6-dioxopiperidin-

3-yl)-5-(piperazin-1-

yl)isoindoline-1,3-

dione hydrochloride

Appearance -
Light yellow to yellow

solid[2]
-

Purity >95% (typical) >98% (typical)[2] -

Storage Store at -20°C[3]
Store at -20°C or

-80°C[4]
Store at -20°C[3]

Synthesis Protocol
The synthesis of Thalidomide-5-piperazine can be achieved through a two-step process

involving an initial palladium-catalyzed Buchwald-Hartwig amination to form the Boc-protected

intermediate, followed by deprotection of the piperazine moiety.

Synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-
dioxoisoindol-5-yl]piperazine-1-carboxylate
(Thalidomide-piperazine-Boc)
This procedure is adapted from the synthesis of similar compounds and utilizes a Buchwald-

Hartwig cross-coupling reaction.[2]

Materials:

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)
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tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

Cesium carbonate (Cs₂CO₃)

Anhydrous Toluene

Procedure:

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2

equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[2]

Purge the flask with an inert gas (e.g., argon or nitrogen).[2]

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).

[2]

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).[2]

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite, washing with an organic solvent such as ethyl acetate.[2]

Concentrate the filtrate under reduced pressure.[2]

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as

a solid.[2]

Deprotection to Yield Thalidomide-5-piperazine
Materials:

Thalidomide-piperazine-Boc
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Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve Thalidomide-piperazine-Boc in dichloromethane.

Add an excess of trifluoroacetic acid to the solution.

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by

TLC or LC-MS.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

The resulting residue can be purified by a suitable method, such as precipitation or

chromatography, to yield Thalidomide-5-piperazine.

Analytical Data (Expected)
While specific spectra for Thalidomide-5-piperazine are not readily available in the public

domain, the expected analytical data can be inferred from its Boc-protected precursor.[2]
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Technique
Expected Data for

Thalidomide-piperazine-Boc

Expected Changes for

Thalidomide-5-piperazine

¹H NMR

Characteristic signals for the

aromatic protons of the

phthalimide ring, the piperidine

and piperazine rings, and a

prominent singlet for the tert-

butyl protecting group.[2]

Disappearance of the singlet

corresponding to the tert-butyl

group. Potential shifts in the

signals of the piperazine

protons.

¹³C NMR

Distinct resonances for the

carbonyl groups of the

phthalimide and

piperidinedione rings, the

aromatic carbons, the carbons

of the piperazine and

piperidine rings, and the

quaternary and methyl carbons

of the Boc group.[2]

Disappearance of the signals

for the quaternary and methyl

carbons of the Boc group.

Mass Spectrometry (ESI-MS) [M+H]⁺ ≈ 443.19[2] [M+H]⁺ ≈ 343.14

High-Resolution Mass

Spectrometry (HRMS)

Calculated for C₂₂H₂₇N₄O₆

[M+H]⁺: 443.1929[2]

Calculated for C₁₇H₁₉N₄O₅

[M+H]⁺: 343.1406

Biological Function and Mechanism of Action
Thalidomide-5-piperazine functions as a Cereblon (CRBN) E3 ligase ligand. CRBN is the

substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase

complex.[5] By binding to CRBN, Thalidomide-5-piperazine can be incorporated into

PROTACs to recruit this E3 ligase to a specific protein of interest (POI) for degradation.

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:

The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN.

This binding induces the formation of a ternary complex between the POI, the PROTAC, and

the CRL4^CRBN^ E3 ligase.
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The close proximity facilitated by the ternary complex allows for the transfer of ubiquitin from

an E2-conjugating enzyme to the POI.

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC-mediated Ternary Complex Formation

Ubiquitination and Degradation

Thalidomide-5-piperazine
-based PROTAC

Protein of Interest (POI)
 Binds

Cereblon (CRBN)
E3 Ligase Complex

 Binds
Ubiquitin Poly-ubiquitinated POI

 Transferred to POI
26S Proteasome

 Recognized by
Degraded Peptides

 Degrades into

Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of

Thalidomide-5-piperazine or PROTACs derived from it.

TR-FRET CRBN Binding Assay
This assay quantifies the binding affinity of a compound to CRBN in a competitive format.[5]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog

(tracer) from a tagged CRBN protein by the test compound. A terbium (Tb)-labeled antibody

binds to the tagged CRBN protein, and when a fluorescent tracer binds to CRBN, excitation of

the terbium donor leads to fluorescence resonance energy transfer (FRET) to the acceptor.

Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.

[6]

Procedure:
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Prepare serial dilutions of the test compound (e.g., Thalidomide-5-piperazine).

Dispense the compound dilutions into a low-volume 384-well plate.[6]

Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled

thalidomide derivative (tracer).[6]

Add a pre-mixed solution of the Tb-labeled anti-GST antibody.[6]

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach

equilibrium.[5]

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission

wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for

the donor).[6]

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the

compound concentration to determine the IC₅₀.
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Caption: Workflow for a TR-FRET CRBN binding assay.
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Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a

PROTAC derived from Thalidomide-5-piperazine.[7]

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the PROTAC and controls (e.g., DMSO as a

vehicle control) for a desired time period (e.g., 4, 8, 16, 24 hours).[8]

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using

RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.[7]

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.

Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10

minutes. Separate the proteins by size on an SDS-PAGE gel.[7]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.[7]

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

Incubate the membrane with a primary antibody specific to the target protein and a loading

control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.[8]

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture

the signal using an imaging system. Quantify the band intensities using densitometry
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software. Normalize the target protein band intensity to the loading control to determine the

percentage of protein degradation.[7]
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Caption: Experimental workflow for Western blot analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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